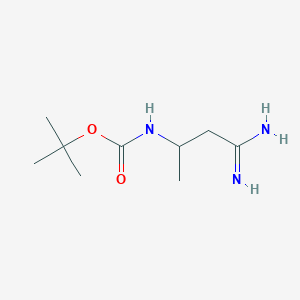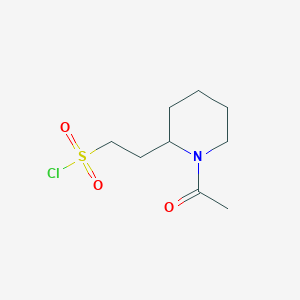![molecular formula C21H24ClN3O2 B1526911 (+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate CAS No. 903571-02-8](/img/structure/B1526911.png)
(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate
Übersicht
Beschreibung
The compound (+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate is also known as Bode Catalyst 2 . It is an N-mesityl-substituted chiral triazolium N-heterocyclic carbene (NHC) compound . It was developed as an organocatalyst for the catalytic generation of reactive species including activated carboxylates, homoenolates, and enolates .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 385.89 . The compound contains a triazolium ring fused with an indene ring, which is further substituted with a trimethylphenyl group .Chemical Reactions Analysis
This compound can be used as a catalyst in various reactions. For instance, it can be used in the preparation of dihydropyridinones by reacting enals or α′-hydroxyenones with vinylogous amides via aza-Claisen annulations .Physical And Chemical Properties Analysis
The compound is a solid with an optical activity of [α]20/D +158°, c = 1 in chloroform . It has a melting point of 226-230 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research has been conducted on the synthesis of N-Mesityl substituted aminoindanol-derived triazolium salts, indicating a focus on reactive pathways, stereoselective annulations, and the utilization of the Sandmeyer approach for creating N-Mesityl substituted triazolium salts. These processes involve complex synthetic steps and the use of various reagents, highlighting the compound's significance in synthetic organic chemistry and its potential as a versatile intermediate for further chemical transformations (Struble & Bode, 2011).
Antimicrobial Activities
Another area of application involves the synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities. This suggests the compound's relevance or its derivatives in the development of new antimicrobial agents, highlighting its potential utility in addressing microbial resistance and the need for new antibiotics (Bektaş et al., 2007).
Luminescence and Chelation Studies
Research on luminescent ReI(CO)3Cl complexes incorporating pyridyltriazine, pyrazinyltriazine, and triazolopyridine chelation showcases the compound's potential applications in the development of materials with unique optical properties. These complexes display significant luminescence and have been studied for their structural and electrochemical characteristics, indicating their potential use in sensors, organic light-emitting diodes (OLEDs), and other photonic applications (Das & Panda, 2006).
Binding Selectivity in Receptor Ligands
Investigations into the binding selectivity of γ-aminobutyric acid-A benzodiazepine receptor ligands involving triazolophthalazine derivatives underscore the compound's relevance in neuropharmacology. This research contributes to understanding how structural modifications of triazole-containing compounds affect their interaction with receptor subtypes, which is crucial for designing drugs with targeted therapeutic effects and minimal side effects (Carling et al., 2004).
Eigenschaften
IUPAC Name |
(1S,9R)-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N3O.ClH.H2O/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;;/h4-9,12,18,21H,10-11H2,1-3H3;1H;1H2/q+1;;/p-1/t18-,21+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFDIRURHBNRTR-UITHODHBSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@@H]4[C@@H](CC5=CC=CC=C45)OCC3=N2)C.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-(5Ar,10bs)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1526834.png)
![3-Chloro-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1526837.png)
![1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B1526839.png)








